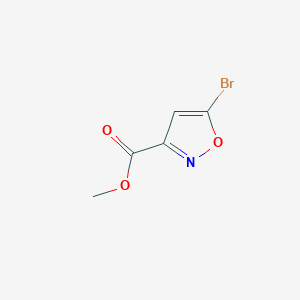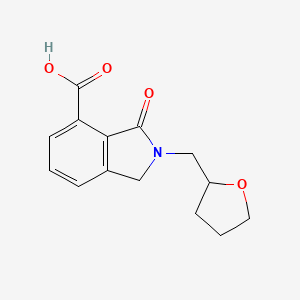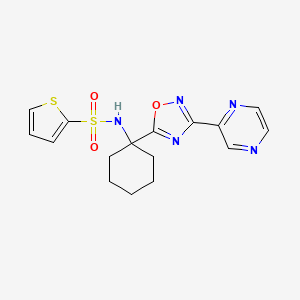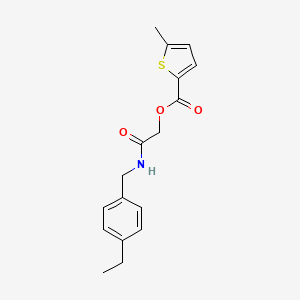
Methyl 5-bromo-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom at the 5-position and a carboxylate ester group at the 3-position distinguishes this compound from other oxazole derivatives.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 5-substituted oxazole-4-carboxylates involves the reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases . Although the provided data does not directly describe the synthesis of Methyl 5-bromo-1,2-oxazole-3-carboxylate, similar synthetic strategies could potentially be applied with appropriate modifications to introduce the bromine atom at the desired position.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be characterized by spectroscopic methods such as IR spectroscopy, NMR, and Mass spectroscopy, as well as by single-crystal X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, the arrangement of atoms, and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the carboxylate ester group and the heteroatoms in the oxazole ring. For example, the ester group can be involved in hydrolysis or conversion into amides . The bromine atom also provides a site for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, including their melting points, solubility, and stability, can be influenced by the substituents attached to the oxazole ring. The presence of a bromine atom is likely to increase the molecular weight and may affect the compound's reactivity and interaction with other molecules. The crystallographic parameters, such as unit cell dimensions and space group, can be obtained through X-ray diffraction studies . Additionally, the intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and stability of these compounds .
科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated the synthesis of novel compounds utilizing derivatives of oxazole, including methyl 5-bromo-1,2-oxazole-3-carboxylate, and their structural characterization. For instance, Huang et al. (2017) synthesized novel compounds, exploring their crystal structure and cytotoxicity against tumor cell lines, showing selective cytotoxicity without harming normal liver cells, indicating potential for selective antitumor applications (Huang et al., 2017).
Fluorescent Probes and Photophysical Properties
Ferreira et al. (2010) investigated the synthesis of oxazole-4-carboxylate derivatives from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. The compounds exhibited high fluorescence quantum yields and moderate solvent sensitivity, making them promising candidates for use as fluorescent probes (Ferreira et al., 2010).
Antibacterial Agents with Reduced Side Effects
Research by Reck et al. (2005) found that 1,2,3-triazoles, which can be synthesized from compounds related to methyl 5-bromo-1,2-oxazole-3-carboxylate, are promising antibacterial agents with reduced activity against monoamine oxidase A, suggesting an improved safety profile over existing treatments (Reck et al., 2005).
Safety And Hazards
特性
IUPAC Name |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONRHRDGVHBHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1,2-oxazole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)
![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)


methanone](/img/structure/B2550194.png)
![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)
![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)